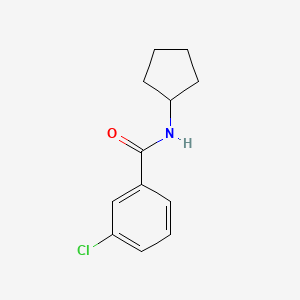
6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyridine carboxamides and is known for its unique structure and properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide is not fully understood. However, it is believed to act by binding to the active site or allosteric site of its target enzymes or receptors and inhibiting their activity. It may also act by modulating the conformational changes of its target proteins and altering their downstream signaling pathways.
Biochemical and Physiological Effects:
6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation and migration of cancer cells, reduce the production of pro-inflammatory cytokines, and enhance the activity of GABA-A receptors. However, its effects on other physiological systems such as the cardiovascular, respiratory, and immune systems are not well understood.
Advantages and Limitations for Lab Experiments
The advantages of using 6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide in lab experiments include its potent inhibitory activity against various enzymes and receptors, its unique structure and properties, and its potential applications in drug discovery and development. However, its limitations include its low solubility in water and its potential toxicity to cells and tissues at high concentrations.
Future Directions
There are several future directions for the research on 6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide. Some of the possible directions include:
1. Synthesis and evaluation of its analogs with improved potency and selectivity.
2. Investigation of its effects on other physiological systems such as the cardiovascular, respiratory, and immune systems.
3. Development of its formulations with improved solubility and bioavailability.
4. Evaluation of its potential applications in combination therapy with other drugs.
5. Investigation of its effects on the gut microbiome and its potential applications in the treatment of gut-related disorders.
6. Development of its applications in imaging and diagnostic techniques.
In conclusion, 6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide is a promising chemical compound with potential applications in drug discovery and development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of novel drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 2-chloro-4-methylaniline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The resulting product is purified using column chromatography or recrystallization.
Scientific Research Applications
6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against various enzymes and receptors involved in the pathogenesis of several diseases such as cancer, inflammation, and neurological disorders. For example, it has been reported to inhibit the activity of protein kinase C (PKC), a key regulator of cell growth and differentiation, and thus has potential applications in cancer therapy. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins, and thus has potential applications in the treatment of inflammatory diseases. Furthermore, it has been reported to act as a positive allosteric modulator of the GABA-A receptor, a neurotransmitter receptor involved in the regulation of anxiety and sleep, and thus has potential applications in the treatment of anxiety and sleep disorders.
properties
IUPAC Name |
6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-2-4-11(10(14)6-8)17-13(18)9-3-5-12(15)16-7-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAZEBSYPHTTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2E)-1-[(4-Chlorophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B2713233.png)
![N-(4-chlorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2713234.png)
![3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2713236.png)

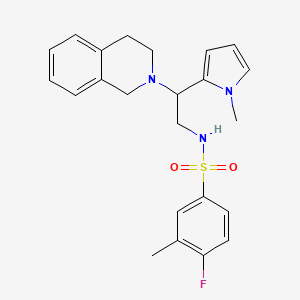
![N-[(allylamino)carbonothioyl]-2-thiophenesulfonamide](/img/structure/B2713241.png)
![(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2713242.png)
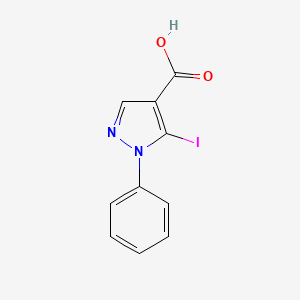
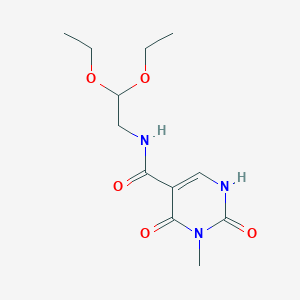
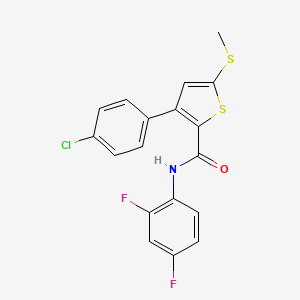
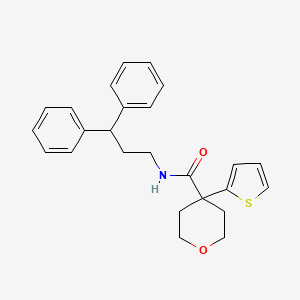
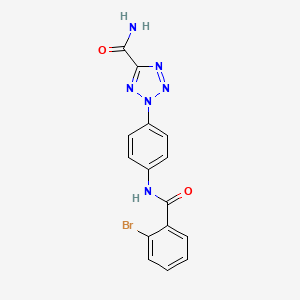
![2-Chloro-1-(1,4-diazabicyclo[3.2.2]nonan-4-yl)propan-1-one](/img/structure/B2713253.png)
